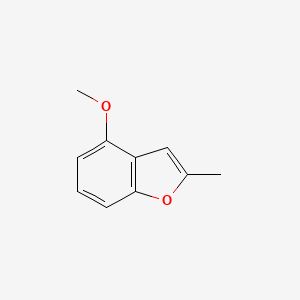

4-methoxy-2-methylbenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-6-8-9(11-2)4-3-5-10(8)12-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQJAZAPRJQZPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517917 | |

| Record name | 4-Methoxy-2-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3781-89-3 | |

| Record name | 4-Methoxy-2-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 2 Methylbenzofuran and Its Analogues

Retrosynthetic Analysis of 4-Methoxy-2-methylbenzofuran

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The most common disconnections are at the O–C2 and C2–C3 bonds of the furan (B31954) ring. rsc.org

One logical disconnection is between the oxygen atom and the C2 carbon, leading back to a suitably substituted phenol (B47542) and a two-carbon synthon. For instance, starting from 2-hydroxy-3-methoxybenzaldehyde (B140153), the furan ring can be constructed by introducing the remaining two carbons. Another approach involves disconnecting the C2-C3 bond, which could be formed via an intramolecular cyclization of an appropriate precursor, such as an α-phenoxyketone.

A further retrosynthetic pathway involves the disconnection of the methyl group at the C2 position, suggesting a precursor like 4-methoxybenzofuran (B8762342) which could then be methylated. However, direct C-H functionalization at the C2 position of a pre-formed benzofuran (B130515) ring is also a viable modern strategy.

Classical Synthetic Routes to Benzofuran Systems

Traditional methods for constructing the benzofuran core have been well-established and continue to be utilized due to their reliability and the accessibility of starting materials. These methods often involve condensation and cyclization reactions.

Condensation Reactions for Benzofuran Core Formation

Condensation reactions are a cornerstone of benzofuran synthesis. A classic example is the reaction of a salicylaldehyde (B1680747) derivative with an α-halo ketone followed by intramolecular cyclization. For the synthesis of this compound, this would involve the reaction of 2-hydroxy-3-methoxybenzaldehyde with a chloro- or bromoacetone (B165879) equivalent.

Another prominent condensation method is the Perkin reaction, which can be adapted for benzofuran synthesis. While traditionally used for coumarin (B35378) synthesis, modifications can lead to benzofuran derivatives. quimicaorganica.org The Nenitzescu reaction, involving the condensation of an enaminoketone with a 1,4-benzoquinone, is another versatile method for generating substituted benzofurans, although it is more commonly applied for different substitution patterns. researchgate.net

Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds can also lead to intermediates that subsequently cyclize to form benzofurans. researchgate.net For instance, the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate (B1235776) under specific conditions could yield a precursor for this compound.

Cyclization Strategies for Benzofuran Ring Closure

Intramolecular cyclization is a key step in many benzofuran syntheses. A widely used strategy is the acid-catalyzed cyclodehydration of α-phenoxy ketones. researchgate.net These precursors are readily prepared from the corresponding phenols and α-haloketones. For the target molecule, this would involve the synthesis of 1-(2-methoxyphenoxy)propan-2-one (B1595812) and its subsequent cyclization. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has proven to be an effective promoter for this type of reaction, often providing good to excellent yields under mild conditions. researchgate.net

Another approach involves the intramolecular cyclization of o-alkynylphenols. mdpi.com The requisite o-alkynylphenol can be synthesized from the corresponding o-iodophenol via a Sonogashira coupling with a terminal alkyne. Subsequent cyclization, often promoted by a transition metal catalyst, furnishes the benzofuran ring.

Intramolecular Wittig Reaction Approaches in Benzofuran Synthesis

The intramolecular Wittig reaction provides a powerful and versatile method for the synthesis of benzofurans. acs.orgnih.govrsc.orgsci-hub.sejocpr.com This reaction typically involves the formation of a phosphonium (B103445) ylide from an o-acyloxybenzylphosphonium salt, which then undergoes intramolecular cyclization to afford the benzofuran ring and triphenylphosphine (B44618) oxide. jocpr.com This approach is highly chemoselective and tolerates a wide range of functional groups. acs.orgnih.gov

The synthesis of highly functionalized benzofurans can be achieved through this method, as demonstrated in the total synthesis of naturally occurring benzofurans. sci-hub.se The reaction conditions are generally mild, and the starting materials are often readily accessible. rsc.org A one-pot variation of this reaction, where the phosphorus ylide is generated in situ, further enhances the efficiency of this methodology. rsc.org

Modern Catalytic Approaches in the Synthesis of this compound Derivatives

Modern organic synthesis has increasingly focused on the development of catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of benzofurans has greatly benefited from these advancements, particularly through the use of transition metal catalysis.

Palladium-Catalyzed Annulation Reactions

Palladium catalysis has emerged as a particularly powerful tool for the construction of the benzofuran ring system. nih.govacs.orgrsc.orgacs.org A common and effective strategy involves the palladium-catalyzed coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclization in a single step. rsc.orgresearchgate.net This tandem Sonogashira coupling/cyclization reaction is highly efficient for the synthesis of 2-substituted and 2,3-disubstituted benzofurans. rsc.orgresearchgate.net For the synthesis of this compound, this would entail the coupling of 2-iodo-3-methoxyphenol (B182381) with propyne.

The combination of palladium and a co-catalyst, such as copper iodide, is often employed in these reactions. nih.govacs.orgresearchgate.net The choice of ligand for the palladium catalyst can also be crucial for achieving high yields and selectivity. mdpi.com

Furthermore, palladium-catalyzed intramolecular C-H activation/C-O bond formation offers a direct route to benzofurans from appropriately substituted phenols. For example, o-allylphenols can undergo oxidative cyclization catalyzed by a palladium(II) species to yield 2-methylbenzofurans. mdpi.com Similarly, palladium-catalyzed annulation reactions of phenols with various coupling partners, such as alkynes or alkenes, have been developed to provide diverse benzofuran derivatives. acs.org

Organocopper-Mediated Synthetic Pathways

Organocopper reagents play a significant role in the formation of C-C and C-O bonds, making them valuable tools in the synthesis of benzofuran scaffolds. While direct, single-step syntheses of this compound using organocopper reagents are not prominently documented, the principles of copper-mediated reactions are widely applied to analogous structures.

A prevalent strategy involves the coupling of o-halophenols with copper acetylides. jocpr.com This approach, often considered a variation of the Sonogashira coupling, can be adapted for the synthesis of 2-substituted benzofurans. In a hypothetical synthesis for this compound, a key intermediate would be a copper acetylide derived from propyne.

Another powerful method is the copper-mediated oxidative annulation of phenols with unactivated internal alkynes. rsc.orgresearchgate.net This process allows for the construction of the benzofuran ring system from readily available starting materials. Research has demonstrated that various phenols and internal alkynes can be successfully employed in this transformation. rsc.org The mechanism is thought to involve a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and subsequent cyclization. rsc.orgresearchgate.net A one-pot procedure using a copper catalyst and molecular oxygen as the oxidant has also been developed for the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes. rsc.org

Flow chemistry has also been utilized for organocopper-mediated synthesis, offering increased efficiency and safety. Buchwald and coworkers reported a copper-catalyzed Br-I exchange on aryl bromides in a flow system, a foundational reaction type that can be integrated into multi-step benzofuran syntheses. scispace.com

Table 1: Examples of Copper-Mediated Benzofuran Synthesis Concepts

| Reaction Type | Reactants | Catalyst System | Key Features |

|---|---|---|---|

| Coupling of o-halophenols and Copper Acetylides | o-halophenol, Cuprous aryl acetylene | Pyridine (solvent) | A classical and widely used method for 2-arylbenzofurans, adaptable for 2-alkylbenzofurans. jocpr.com |

| Oxidative Annulation | Phenol, Unactivated internal alkyne | Copper catalyst, Oxidant | Allows for the use of unactivated alkynes, expanding substrate scope. rsc.org |

Metal Catalyst Applications in Benzofuran Formation

The synthesis of the benzofuran core is dominated by transition-metal-catalyzed reactions, with palladium, nickel, and gold catalysts being particularly prominent. acs.org These methods offer high efficiency, functional group tolerance, and control over regioselectivity.

Palladium catalysis is a cornerstone of benzofuran synthesis. The Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization (hydroalkoxylation), is a widely adopted and robust strategy. jocpr.comacs.org For this compound, this would involve coupling 2-iodo-5-methoxyphenol (B1600464) with propyne. Palladium catalysts are also used in intramolecular Heck reactions and other cycloisomerization processes to form the benzofuran ring. rsc.orgresearchgate.net

Recent advancements have highlighted the utility of other metals. Nickel-catalyzed reactions have emerged as a powerful alternative for constructing benzofuran derivatives, often proceeding through nucleophilic addition pathways. acs.orgchinesechemsoc.org Gold-catalyzed cyclization of o-alkynylphenols is another efficient method, valued for its mild reaction conditions and unique reactivity patterns. acs.org

A comparative overview of common catalytic systems is presented below.

Table 2: Selected Metal-Catalyzed Benzofuran Synthesis Strategies

| Catalyst System | Reaction Type | Starting Materials | General Yields | Ref. |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling / Cyclization | o-iodophenol, Terminal alkyne | Good to Excellent | jocpr.comacs.org |

| Ni(OTf)₂ / Ligand | Nucleophilic Addition / Cyclization | Substituted phenols, Alkynes | 23-89% | acs.org |

| Au-based catalysts | Intramolecular Hydroalkoxylation | o-alkynylphenol | Good to Excellent | acs.org |

Directed Functionalization Strategies for this compound

Once the this compound scaffold is formed, its further functionalization is governed by the directing effects of the existing substituents. The 4-methoxy group is a strongly activating, ortho-para director, while the 2-methyl group is a weakly activating, ortho-para director. This interplay dictates the regioselectivity of subsequent reactions.

Regioselective Methoxylation and Methylation

Introducing additional methoxy (B1213986) or methyl groups onto the this compound ring would proceed via electrophilic aromatic substitution. The directing effects of the incumbent groups make the C5 and C7 positions on the benzene (B151609) ring the most likely sites for further substitution. The C3 position on the furan ring is also a potential site, though it is sterically hindered by the adjacent 2-methyl and 4-methoxy groups.

Regioselective introduction of such substituents often requires carefully chosen conditions or the use of specialized reagents. vulcanchem.com For instance, directed ortho-metalation could be a viable strategy, where a directing group is temporarily installed to guide an electrophile to a specific position before being removed. While specific examples for this compound are scarce, the principles of electrophilic substitution on substituted benzofurans are well-established.

Acylation and Related Electrophilic Aromatic Substitutions

Acylation, typically under Friedel-Crafts conditions, is a common method to introduce a ketone functional group onto the benzofuran nucleus. arkat-usa.org This reaction is a classic example of electrophilic aromatic substitution. For this compound, the position of acylation is determined by the combined directing effects of the methoxy and methyl groups. The furan ring is generally more reactive towards electrophiles than the benzene ring. stackexchange.comechemi.com In 2-methylbenzofuran (B1664563), acylation preferentially occurs at the C3 position. researchgate.net However, the strong activating effect of the 4-methoxy group makes the C5 and C7 positions highly susceptible to electrophilic attack.

A study on the TFAA-mediated acylation of 7-methoxybenzofuran (B1297906) with acetic acid resulted in the formation of 2-acetyl-7-methoxybenzofuran (B46750) in 86% yield, demonstrating the high reactivity of the C2 position when C3 is unsubstituted. arkat-usa.org In the case of this compound, competition between the C3, C5, and C7 positions would be expected. The precise outcome would likely depend on the specific acylating agent and catalyst used. researchgate.net

Table 3: Potential Regiochemical Outcomes of Acylation on this compound

| Position of Acylation | Influencing Factors | Expected Product |

|---|---|---|

| C3 | Inherent reactivity of the furan ring, but sterically hindered. | 3-Acyl-4-methoxy-2-methylbenzofuran |

| C5 | Electronic activation by the 4-methoxy group (para position). | 5-Acyl-4-methoxy-2-methylbenzofuran |

Reductive Amination Protocols for Benzofuran Derivatives

Reductive amination is a versatile method for converting carbonyl compounds (aldehydes and ketones) into amines. This protocol is highly applicable to benzofuran derivatives that have been functionalized with a carbonyl group, for example, through acylation as described in the previous section.

The process typically involves two steps: the formation of an imine or enamine intermediate by reacting the ketone or aldehyde with a primary or secondary amine, followed by the reduction of this intermediate to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Research has demonstrated the successful reductive amination of benzofuran-5-carboxaldehyde derivatives with a series of aliphatic and aromatic amines to form the corresponding secondary amines in good yields. researchgate.net Similarly, derivatives of 5-methoxy-6-methylbenzofuran have been subjected to Dess-Martin oxidation to yield an aldehyde, which was then successfully used in reductive amination reactions with various amines, including 1-methylpiperazine. nih.gov This confirms the feasibility of applying this methodology to an acetyl derivative of this compound to synthesize a variety of amine-containing analogues.

Table 4: Representative Reductive Amination on Benzofuran Scaffolds

| Starting Material | Amine | Reducing Agent | Product Type | Ref. |

|---|---|---|---|---|

| 7-Methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-carboxaldehyde | Various aliphatic/aromatic amines | Not specified | Secondary Amines | researchgate.net |

Synthesis of this compound-Derived Heterocyclic Fused Systems

The functional groups introduced onto the this compound skeleton serve as handles for the construction of more complex, fused heterocyclic systems. Acyl derivatives are particularly useful precursors for this purpose.

For example, a common strategy involves the reaction of an ortho-functionalized benzofuran with a suitable binucleophile to build a new ring. More directly, an acetyl group introduced onto the benzofuran ring can be used to construct a variety of five- and six-membered heterocycles. The condensation of a 3-acetyl-5-methoxy-2-methylbenzofuran derivative with hydrazine (B178648) or its derivatives is a standard method for synthesizing fused pyrazole (B372694) systems. eujournal.orgresearchgate.net

Benzofuran-Chalcone Conjugates Synthesis

The synthesis of benzofuran-chalcone hybrids is a prominent strategy for developing compounds with potential pharmacological applications, including anticancer and antimicrobial activities. bohrium.comnih.gov These molecules combine the structural features of both benzofuran and chalcone, which are 1,3-diphenyl-2-propen-1-ones. acs.org

The most common method for synthesizing these conjugates is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of a substituted 2-acetylbenzofuran (B162037) with an aromatic aldehyde. mattioli1885journals.comniscpr.res.in For instance, 1-(6-methylbenzofuran-2-yl)-3-arylpropenones are synthesized by reacting 2-acetyl-6-methylbenzofuran with various aromatic aldehydes in the presence of a strong base like sodium hydroxide (B78521) in ethanol (B145695) at room temperature. niscpr.res.in Similarly, chlorinated benzofuran-chalcone hybrids have been prepared by reacting 1-(5-chloro-1-benzofuran-2-yl)ethanone (B157943) with different substituted aromatic aldehydes under basic conditions. mattioli1885journals.com

The starting material, a 2-acetylbenzofuran derivative, can be synthesized through various routes. One approach involves the reaction of a salicylaldehyde derivative with chloroacetone (B47974) in the presence of a base like potassium carbonate. mattioli1885journals.com

Table 1: Synthesis of Benzofuran-Chalcone Derivatives via Claisen-Schmidt Condensation

| Benzofuran Reactant | Aldehyde Reactant | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(5-chloro-1-benzofuran-2-yl)ethanone | Various aromatic aldehydes | NaOH / Ethanol | 1-(5-chloro-1-benzofuran-2-yl)-3-aryl-prop-2-en-1-ones | Not Specified | mattioli1885journals.com |

| 1-(6-methylbenzofuran-2-yl)ethanone | Various aromatic aldehydes | 70% NaOH / Ethanol | 1-(6-methylbenzofuran-2-yl)-3-arylpropenones | Good | niscpr.res.in |

| 1-(7-ethoxy-1-benzofuran-2-yl)ethanone | Various aromatic aldehydes | Not Specified | 1-(7-ethoxy-1-benzofuran-2-yl)-substituted chalcones | Not Specified | acs.org |

| 2,3-dihydrobenzofuran-5-carbaldehyde | Various aromatic ketones | NaOH / H₂O / Ethanol (Ultrasound) | (E)-3-(2,3-dihydro-benzofuran-5-yl)-1-(aryl)prop-2-en-1-one | High | scielo.org.za |

Pyrazole and Isoxazole Derivative Formation

Benzofuran derivatives serve as valuable precursors for the synthesis of other heterocyclic systems, such as pyrazoles and isoxazoles. These new structures are often investigated for their potential antimicrobial and pharmacological activities. scielo.org.zaijcrt.org

A key intermediate for these syntheses is a β-diketoester, such as methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate. scielo.org.zaajol.info This compound is highly reactive towards various nucleophilic reagents. scielo.org.za

Pyrazole Synthesis: The reaction of methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate with hydrazine hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine) in a suitable solvent like ethanol leads to the formation of pyrazole-3-carboxylate derivatives. scielo.org.zaajol.info

Isoxazole Synthesis: Similarly, reacting the same diketoester intermediate with hydroxylamine (B1172632) hydrochloride results in the formation of the corresponding isoxazole-3-carboxylate derivative. scielo.org.za

These initial products can be further modified. For example, pyrazole carbohydrazides, formed from the carboxylate esters, can be used to synthesize more complex structures like 1,3,4-oxadiazoles. scielo.org.za

Table 2: Synthesis of Benzofuran-Based Pyrazole and Isoxazole Derivatives

| Benzofuran Precursor | Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate | Hydrazine Hydrate | Pyrazole | Forms 5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylate. | scielo.org.zaajol.info |

| Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate | Phenylhydrazine | Pyrazole | Forms 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate. | scielo.org.za |

| Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate | Hydroxylamine Hydrochloride | Isoxazole | Forms methyl 5-(benzofuran-2-yl)isoxazole-3-carboxylate. | scielo.org.za |

Thiazole (B1198619) and Triazole Ring Annulation

The fusion or attachment of thiazole and triazole rings to a benzofuran scaffold generates hybrid molecules with significant interest in medicinal chemistry due to their broad spectrum of biological activities. mdpi.comresearchgate.netmdpi.com

Thiazole Derivatives: A common pathway to benzofuran-thiazole hybrids is the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone, such as 2-bromoacetylbenzofuran, with a thioamide-containing compound. mdpi.com A catalyst-free, one-pot reaction has been reported for synthesizing 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines from an equimolar mixture of an aniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran. mdpi.com

Triazole Derivatives: The synthesis of benzofuran-triazole hybrids often utilizes the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com This method involves the reaction between a terminal alkyne and an azide. To create benzofuran-triazole hybrids, an ethynyl (B1212043) group is first introduced onto the benzofuran core, for example, via a Sonogashira coupling. This ethynyl-benzofuran is then reacted with an appropriate azide, such as ferrocenylmethylazide, in the presence of a copper catalyst to yield the 1,2,3-triazole linked benzofuran. mdpi.com Another approach involves the cyclocondensation of a thiosemicarbazide (B42300) intermediate, derived from a benzofuran carbohydrazide, in an alkaline medium to form a 1,2,4-triazole-3-thione ring. nih.gov

Table 3: Synthesis of Benzofuran-Thiazole/Triazole Hybrids

| Synthesis Type | Benzofuran Precursor | Key Reagents | Product Type | Catalyst | Reference |

|---|---|---|---|---|---|

| Thiazole Synthesis | 2-Bromoacetylbenzofuran | Aniline, Phenyl isothiocyanate | 4-(Benzofuran-2-yl)-thiazol-2(3H)-imine | None (Catalyst-Free) | mdpi.com |

| Triazole Synthesis (CuAAC) | 2-Ethynyl-7-methoxybenzofuran | Ferrocenylmethylazide | 1,2,3-Triazole linked to Benzofuran | CuSO₄·5H₂O, Na-ascorbate | mdpi.com |

| Triazole Synthesis (Cyclocondensation) | Benzofuran-2-carbohydrazide | Isothiocyanate, then NaOH(aq) | 1,2,4-Triazole-3-thione linked to Benzofuran | None (Base-mediated) | nih.gov |

Pyridone and Chromene-Based Ring Expansions

Expanding the benzofuran core by annulating six-membered rings like pyridone and chromene leads to novel polycyclic scaffolds. These structures are explored for various biological activities, including vasodilation and anticancer properties. nih.govresearchgate.net

Pyridine/Pyridone Annulation: Pyridine rings can be constructed onto a benzofuran framework through multi-component reactions. For example, new benzofuran-pyrazole-pyridine hybrids have been synthesized. nih.govpreprints.org The synthesis often involves the condensation of a benzofuran-based precursor with reagents like malononitrile (B47326) and an aldehyde or ketone in the presence of a base catalyst like piperidine (B6355638). nih.gov

Chromene Annulation: The synthesis of chromenes from benzofuran analogues can be achieved through various condensation reactions. The reaction of an arylidine malononitrile derivative (containing a benzofuran-pyrazole scaffold) with resorcinol (B1680541) or dimedone in ethanol with a catalytic amount of piperidine can yield chromene derivatives. nih.govpreprints.org A divergent synthesis approach starting from o-propargylphenols allows for the selective formation of either 2-substituted benzofurans or 4H-chromenes. The reaction outcome is controlled by the choice of catalyst: basic conditions (e.g., K₂CO₃) favor the formation of benzofurans, while a cationic gold catalyst promotes cyclization to the chromene isomer. rsc.org

Table 4: Synthesis of Pyridine and Chromene Derivatives from Benzofuran Analogues

| Precursor Type | Key Reagents | Product Ring System | Conditions/Catalyst | Key Features | Reference |

|---|---|---|---|---|---|

| Benzofuran-pyrazole-arylidine malononitrile | Resorcinol or Dimedone | Chromene | Piperidine / Ethanol | Condensation yields chromene or tetrahydrochromene ring. | nih.govpreprints.org |

| o-Propargylphenols | N/A | Chromene | Cationic Gold Catalyst | Gold-catalyzed cyclization yields 4H-chromenes. | rsc.org |

| o-Propargylphenols | N/A | Benzofuran | K₂CO₃ | Base-mediated cyclization yields 2-substituted benzofurans. | rsc.org |

| Benzofuran-pyrazole-malononitrile derivative | Ethyl acetoacetate | Pyran | Piperidine | Yields pyran derivatives, which are structurally related to chromenes. | nih.gov |

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing synthetic routes to benzofurans is crucial for improving efficiency, reducing waste, and enabling large-scale production. numberanalytics.com Research focuses on modifying catalysts, solvents, and reaction conditions to enhance both the yield and selectivity of these processes. acs.orgnih.gov

Catalyst and Solvent Selection: The choice of catalyst is paramount. Palladium- and copper-based catalysts are widely used for constructing the benzofuran ring, often through Sonogashira coupling followed by intramolecular cyclization. acs.org High yields have been achieved using a combination of (PPh₃)PdCl₂ and copper iodide as a co-catalyst. jocpr.com The solvent system also plays a critical role. For the oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) and benzene. scielo.br

Reaction Conditions: Temperature and reaction time are key variables. In the synthesis of dihydrobenzofuran neolignans, it was found that the reaction time could be reduced from 20 hours to just 4 hours without a significant loss in yield or selectivity by using optimized conditions. scielo.br In other cases, phase transfer catalysts (PTC), such as tetrabutylammonium (B224687) hydrogen sulphate (TBAHSO₄), have been employed to dramatically improve yields (from 70% to 92%) and shorten reaction times (from 8 hours to 3 hours) for the synthesis of key intermediates like 2-acetyl-6-methylbenzofuran. niscpr.res.in

Selectivity Control: In many syntheses, multiple isomers can be formed. Developing methods for the selective synthesis of a desired isomer is a major goal. For example, a strategy involving the rearrangement of 2-hydroxychalcones can selectively produce either 3-acylbenzofurans or 3-formylbenzofurans depending on the reaction conditions. scispace.com The transformation of the 2,3-dihydrobenzofuran (B1216630) intermediate yields 3-acylbenzofurans under basic or weakly acidic conditions, whereas using p-toluenesulfonic acid in (CF₃)₂CHOH as a solvent selectively generates 3-formylbenzofurans. scispace.com Similarly, selective synthesis of coumarins versus benzofurans from phenols and α-methoxy-β-ketoesters can be controlled by the presence or absence of water. thieme-connect.com

Table 5: Optimization Strategies for Benzofuran Synthesis

| Goal | Method/Strategy | Precursors | Conditions/Catalyst | Outcome | Reference |

|---|---|---|---|---|---|

| Improved Yield & Time | Phase Transfer Catalysis | 5-Methylsalicylaldehyde, Chloroacetone | TBAHSO₄, K₂CO₃/Acetone | Yield of 2-acetyl-6-methylbenzofuran increased to 92%; time reduced to 2-3 hrs. | niscpr.res.in |

| Enhanced Selectivity | Solvent Optimization | Methyl ferulate | Ag₂O / Acetonitrile | Acetonitrile provided the best balance of conversion and selectivity. | scielo.br |

| Isomer Selection | Condition-Controlled Transformation | 2,3-Dihydrobenzofuran intermediate | Basic/Weakly Acidic vs. p-TsOH/(CF₃)₂CHOH | Selective synthesis of 3-acylbenzofurans or 3-formylbenzofurans. | scispace.com |

| Divergent Synthesis | Catalyst-Controlled Cyclization | o-Propargylphenols | K₂CO₃ vs. Gold Catalyst | Selective formation of benzofurans (base) or chromenes (gold). | rsc.org |

| Product Selection | Water-Mediated Selectivity | Phenols, α-Methoxy-β-ketoesters | Dehydrated vs. H₂O/HClO₄ | Selective synthesis of coumarins (dry) or benzofurans (wet). | thieme-connect.com |

Spectroscopic and Structural Characterization of 4 Methoxy 2 Methylbenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Pattern Interpretation

The ¹H NMR spectrum of 4-methoxy-2-methylbenzofuran provides valuable information about the different types of protons and their connectivity within the molecule. Hypothetical ¹H-NMR data, based on analogous compounds, suggests the following characteristic chemical shifts (δ) and coupling patterns:

A singlet appearing around δ 2.45 ppm is attributed to the three protons of the 2-methyl group (-CH₃). vulcanchem.com

Another singlet at approximately δ 3.85 ppm corresponds to the three protons of the 4-methoxy group (-OCH₃). vulcanchem.com

A doublet observed at roughly δ 6.75 ppm is assigned to one of the aromatic protons on the benzene (B151609) ring. vulcanchem.com

Further detailed analysis from experimental data of a related derivative, 4-methoxy-2-methyl-2-phenyl-2,3-dihydrobenzofuran-3-yl acetate (B1210297), shows a singlet for the methoxy (B1213986) group protons at δ 3.84 ppm and a singlet for the methyl group protons at δ 2.29 ppm. rsc.org The aromatic protons in this derivative appear as doublets and multiplets in the range of δ 6.50-7.70 ppm. rsc.org While this is a derivative, it provides a reasonable approximation of the expected regions for the proton signals in this compound itself.

Table 1: Hypothetical ¹H NMR Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| 2-Methyl (-CH₃) | ~2.45 | Singlet (s) |

| 4-Methoxy (-OCH₃) | ~3.85 | Singlet (s) |

| Aromatic Protons | ~6.75 | Doublet (d) |

Note: This table is based on hypothetical data from an analog and serves as an estimation. vulcanchem.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound, the ¹³C NMR spectrum would be expected to show ten distinct signals corresponding to the ten carbon atoms in its structure.

Based on data from similar benzofuran (B130515) structures, the chemical shifts for the carbon atoms in this compound can be estimated. For instance, in a related compound, the methoxy carbon (CH₃) appears around δ 53.78 ppm, while the methyl carbon (CH₃) is found at approximately δ 19.3 ppm. rsc.org The aromatic and furan (B31954) ring carbons would resonate at lower fields, typically in the range of δ 90-160 ppm. rsc.org

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Estimated Chemical Shift (δ, ppm) |

| 2-Methyl (-CH₃) | ~19 |

| 4-Methoxy (-OCH₃) | ~54 |

| Furan Ring Carbons | ~90 - 160 |

| Benzene Ring Carbons | ~100 - 160 |

Note: These values are estimations based on data from analogous compounds. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing unambiguous structural assignments. nanalysis.com

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the aromatic protons on the benzene ring, helping to determine their relative positions. nanalysis.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton spectrum. For example, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal. nanalysis.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For this compound, HMBC would show correlations between the methoxy protons and the C-4 carbon, as well as the C-3a carbon. Similarly, the methyl protons would show correlations to the C-2 and C-3 carbons of the furan ring. columbia.edu

Vibrational Spectroscopic Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies. For this compound, the FT-IR spectrum would be expected to show several key absorption bands:

C-H stretching (aromatic and aliphatic) : Bands in the region of 3100-3000 cm⁻¹ for the aromatic C-H bonds and 3000-2850 cm⁻¹ for the methyl and methoxy C-H bonds. rsc.org

C=C stretching (aromatic) : Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring. rsc.org

C-O-C stretching (ether and furan) : Strong bands in the 1300-1000 cm⁻¹ region would be indicative of the methoxy ether linkage and the furan ring ether. rsc.org

Experimental FT-IR data for a closely related compound, 4-methoxy-2-methyl-2-phenyl-2,3-dihydrobenzofuran-3-yl acetate, shows prominent peaks at 1736 cm⁻¹ (C=O stretch from the acetate group, which would be absent in this compound), 1611 cm⁻¹, 1495 cm⁻¹, and 1465 cm⁻¹ (aromatic C=C stretching), and several bands in the 1300-1000 cm⁻¹ region for C-O stretching. rsc.org

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Ether Stretch | 1300 - 1000 |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would also show characteristic bands for the aromatic ring vibrations and the various C-H and C-O bonds. A detailed analysis of the Raman spectrum, often aided by computational chemistry, can provide a more complete picture of the vibrational modes of the molecule. researchgate.net For instance, the symmetric breathing mode of the benzene ring, which is often weak in the IR spectrum, would be expected to be a strong band in the Raman spectrum.

Mass Spectrometric (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to elucidate molecular structure.

Electron ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent fragmentation. uni-saarland.de The fragmentation pattern is a unique fingerprint of a molecule and provides valuable structural information. tutorchase.com

For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for benzofuran derivatives involve the loss of substituents and cleavage of the heterocyclic ring. researchgate.net Studies on isomeric methyl benzofurans show that a primary fragmentation pathway involves the loss of a hydrogen atom to form a stable chromylium ion. core.ac.uk Another common fragmentation for ethers is the cleavage of the bond between the carbon and the oxygen atom. libretexts.org In the case of this compound, the loss of a methyl group (CH₃) from the methoxy substituent is a probable fragmentation, leading to a significant peak at [M-15]+. herts.ac.uk Further fragmentation could involve the loss of a formyl radical (CHO) or carbon monoxide (CO). The analysis of these fragmentation patterns is crucial for confirming the positions of the methoxy and methyl groups on the benzofuran core.

Table 1: Predicted EI-MS Fragmentation for this compound

| Fragment Ion | m/z (Predicted) | Proposed Loss |

| [C₁₀H₁₀O₂]•+ (Molecular Ion) | 162 | - |

| [C₉H₇O₂]+ | 147 | Loss of CH₃ |

| [C₉H₇O]+ | 133 | Loss of CHO |

| [C₉H₆O]•+ | 134 | Loss of CO |

This table is based on general fragmentation patterns of related compounds and requires experimental verification for this compound.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. uvic.ca In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. uvic.ca

For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at an m/z of 163. uni-oldenburg.de High-resolution ESI-MS can provide a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. For instance, high-resolution ESI-MS has been used to validate the molecular weight and fragmentation patterns of various benzofuran derivatives. In some cases, depending on the solvent system and additives, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. rsc.org The use of tandem mass spectrometry (MS/MS) with ESI can induce fragmentation of the protonated molecule, providing further structural information. uni-oldenburg.de

Table 2: Expected ESI-MS Ions for this compound

| Ion | m/z (Expected) |

| [M+H]⁺ | 163.0759 |

| [M+Na]⁺ | 185.0578 |

| [M+K]⁺ | 201.0318 |

The expected m/z values are calculated based on the exact mass of this compound (C₁₀H₁₀O₂).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. uzh.ch The types of electronic transitions that can occur include σ→σ, n→σ, π→π, and n→π transitions. slideshare.netyoutube.com

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* transitions within the aromatic benzofuran system. The methoxy and methyl groups act as auxochromes, which can cause a shift in the absorption maxima (λ_max) and an increase in the molar absorptivity (ε). The presence of non-bonding electrons on the oxygen atom of the methoxy group and the furan ring also allows for n→π* transitions, which are typically weaker than π→π* transitions. uzh.ch Computational studies, such as those using time-dependent density functional theory (TD-DFT), can be employed to predict the electronic absorption spectra and assign the observed transitions. rsc.orgresearchgate.net For related benzofuran derivatives, theoretical calculations have been shown to be in good agreement with experimental UV-Vis spectra. rsc.org

Table 3: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λ_max (nm) | Chromophore |

| π → π | ~250-300 | Benzofuran ring system |

| n → π | >300 | C=O (if present), O-CH₃, furan oxygen |

This table provides an estimated range for the absorption maxima based on general principles and data for related compounds. Experimental data is required for precise values.

X-ray Crystallography for Solid-State Structure Determination (if applicable to related compounds)

For example, X-ray crystal structures of various substituted benzofurans have been reported, confirming the planarity of the fused ring system. rsc.orgrsc.org These studies reveal the precise geometric parameters and can show intermolecular interactions, such as hydrogen bonding or π-π stacking, in the solid state. The structural information from related compounds can be used to build and validate computational models of this compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the calculated theoretical percentages for a proposed molecular formula to validate its accuracy.

For this compound, with the molecular formula C₁₀H₁₀O₂, the theoretical elemental composition can be calculated. Experimental determination of the carbon and hydrogen percentages through combustion analysis should closely match these theoretical values, providing strong evidence for the proposed formula. Elemental analysis is often reported alongside spectroscopic data in the characterization of new synthetic compounds. rsc.org

Table 4: Elemental Analysis Data for C₁₀H₁₀O₂

| Element | Theoretical Percentage (%) |

| Carbon (C) | 74.06 |

| Hydrogen (H) | 6.21 |

| Oxygen (O) | 19.73 |

The percentage of oxygen is typically determined by difference.

Computational and Theoretical Investigations of 4 Methoxy 2 Methylbenzofuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 4-methoxy-2-methylbenzofuran from first principles. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and electronic makeup.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. physchemres.org It is favored for its balance of accuracy and computational cost. physchemres.org For this compound, DFT would be employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure in the gas phase.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.36 Å |

| C8-O1 | 1.37 Å | |

| C4-O(methoxy) | 1.36 Å | |

| Bond Angle | C2-O1-C8 | 105.0° |

| C3-C4-O(methoxy) | 115.5° | |

| Dihedral Angle | C3-C4-O(methoxy)-C(methyl) | 180.0° |

| Note: These values are illustrative and would be determined by actual DFT calculations. |

The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style basis sets like 6-31G(d,p) and correlation-consistent basis sets. The selection of an appropriate basis set is a critical step and is often validated by comparing the calculated results for related molecules with known experimental data. For instance, studies on other benzofuran (B130515) derivatives have successfully utilized the 6-31G(d,p) basis set to achieve reliable results. A larger basis set generally yields more accurate results but at a higher computational expense.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is calculated from the total electron density and represents the electrostatic potential experienced by a positive test charge at a given point in space around the molecule.

For this compound, the MEP map would highlight regions of negative potential (electron-rich areas) and positive potential (electron-poor areas). Typically, the oxygen atoms of the furan (B31954) ring and the methoxy (B1213986) group would be expected to exhibit negative potential due to the presence of lone pairs of electrons, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential. MEP maps are often color-coded, with red indicating regions of most negative potential and blue indicating regions of most positive potential.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and distributions of these orbitals are crucial for determining the reactivity and electronic properties of a molecule.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. For this compound, the HOMO is expected to be localized primarily on the benzofuran ring system, particularly on the electron-rich furan moiety and the methoxy group. This localization indicates the regions most susceptible to electrophilic attack. The LUMO, on the other hand, would likely be distributed over the aromatic system, indicating the sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap implies higher stability and lower reactivity. The calculated HOMO-LUMO gap for this compound would provide a quantitative measure of its electronic stability and reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.80 |

| LUMO | -0.95 |

| Energy Gap (ΔE) | 4.85 |

| Note: These values are illustrative and would be the output of FMO analysis. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the nature of intramolecular interactions. uni-muenchen.defaccts.de It provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and the stabilizing effects of electron delocalization, known as hyperconjugation. uni-muenchen.defaccts.de

For this compound, an NBO analysis would be expected to quantify the interactions between the lone pairs of the oxygen atoms (in the furan ring and the methoxy group) and the antibonding orbitals of adjacent sigma and pi bonds. These interactions are crucial in understanding the electronic stability and the influence of the methoxy and methyl substituents on the benzofuran core. The analysis would typically yield a table of second-order perturbation energies (E(2)), which quantify the strength of these donor-acceptor interactions. Unfortunately, no published NBO analysis data for this compound could be located.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational frequency calculations, commonly performed using DFT methods, are instrumental in assigning the vibrational modes observed in infrared (IR) and Raman spectra. nih.govnih.gov A Potential Energy Distribution (PED) analysis further dissects these vibrational modes, indicating the contribution of individual bond stretches, angle bends, and torsions to each calculated frequency.

A computational study on this compound would provide a theoretical vibrational spectrum. This would help in the precise assignment of experimental spectra, including the characteristic vibrations of the benzofuran ring, the C-O-C stretches of the methoxy group, and the various C-H vibrations. Such an analysis for the related molecule, 4-methoxybenzaldehyde, has been performed, highlighting the utility of this method. nih.gov However, specific vibrational frequency and PED data for this compound are not available in the reviewed literature.

Solvatochromic Studies and Dipole Moment Calculations

Solvatochromism refers to the change in a substance's color (and its UV-Vis absorption or emission spectra) with the polarity of the solvent. mdpi.com Computational solvatochromic studies, often coupled with calculations of ground and excited state dipole moments, can explain these shifts and provide insight into the electronic redistribution upon excitation. mdpi.comresearchgate.net

For this compound, such studies would involve calculating the electronic absorption spectra in various solvents of differing polarity. This would reveal whether the molecule exhibits positive or negative solvatochromism, indicating changes in its dipole moment upon electronic transition. While studies on other benzofuran derivatives exist doaj.org, no specific solvatochromic data or calculated dipole moments for this compound have been published.

Reactivity Descriptors and Fukui Function Analysis

Conceptual DFT provides a range of reactivity descriptors, such as chemical potential, hardness, and the Fukui function, which are used to predict the reactive behavior of a molecule. faccts.descm.com The Fukui function, in particular, identifies the most likely sites for nucleophilic, electrophilic, and radical attack by analyzing the change in electron density upon the addition or removal of an electron. scm.comresearchgate.net

A Fukui function analysis of this compound would generate maps of these functions across the molecule, pinpointing the atoms most susceptible to different types of chemical reactions. This would be invaluable for understanding its chemical reactivity. Despite the utility of this method, no studies applying Fukui function analysis to this compound have been found.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Molecules with large dipole moments and extended conjugation can exhibit significant nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational chemistry can predict these properties, including the first hyperpolarizability (β), which is a measure of the second-order NLO response.

A theoretical investigation into the NLO properties of this compound would involve calculating its hyperpolarizability. The presence of the electron-donating methoxy group and the conjugated benzofuran system might suggest some NLO activity. However, there is no published research that has computationally assessed the NLO properties of this specific compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. nih.govrsc.org For a relatively rigid molecule like this compound, MD simulations could be employed to study its interactions with solvent molecules or its behavior in a condensed phase.

While MD is a powerful tool, its application is typically for larger, more flexible molecules or for studying intermolecular interactions in solution or at interfaces. No molecular dynamics simulation studies specifically targeting this compound have been identified in the scientific literature.

Chemical Reactivity and Transformation Studies of 4 Methoxy 2 Methylbenzofuran

Electrophilic Aromatic Substitution Reactions

The electron-donating nature of the methoxy (B1213986) group and the furan (B31954) ring oxygen activates the benzofuran (B130515) system towards electrophilic aromatic substitution. The substitution pattern is directed by the combined electronic effects of these groups.

Nitration of substituted benzofurans is a common electrophilic aromatic substitution reaction. For instance, the nitration of 3-acetyl-5-methoxy-2-methylbenzofuran with fuming nitric acid in acetic acid yields a mixture of 4-nitro and 6-nitro isomers. nih.gov Similarly, treating methyl 5-methoxy-3-methylbenzofuran-2-carboxylate with concentrated nitric acid in acetic acid also produces a mixture of 4- and 6-nitro products. nih.gov While these examples are on closely related structures, they suggest that the 4- and 6-positions of the benzene (B151609) ring in 4-methoxy-2-methylbenzofuran would be susceptible to nitration.

Halogenation, another key electrophilic substitution, has also been studied on related benzofuran systems. For example, the bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid derivatives can occur at the 4-position of the benzene ring. semanticscholar.org This highlights the potential for halogenation at the available positions on the benzene ring of this compound.

Nucleophilic Attack and Addition Reactions

The electron-rich furan ring of benzofurans can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or through the formation of intermediates that disrupt the aromaticity of the furan ring.

While direct nucleophilic attack on the unsubstituted this compound is less common, reactions involving nucleophiles often proceed after an initial transformation. For example, in the synthesis of dihydrobenzofurans, this compound can react with phenylboronic acid in the presence of an acid, leading to the formation of an intermediate that is then attacked by a nucleophile. rsc.org

Derivatives of this compound can also undergo nucleophilic reactions. For instance, the reaction of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with the nucleophile 5-amino-3-methyl-1H-pyrazole leads to a ring-opening and subsequent ring-closure reaction, initiated by the nucleophilic attack at an electron-deficient carbon center. rsc.orgrsc.orgsemanticscholar.org

Oxidative and Reductive Transformations

The benzofuran ring system can undergo both oxidative and reductive transformations, leading to a variety of functionalized products.

Oxidative Transformations: Oxidation of benzofurans can lead to the formation of quinones or involve the cleavage of the furan ring. evitachem.com The oxidation of 2-methylbenzofuran (B1664563) with hydrogen peroxide, catalyzed by manganese(III) porphyrins, proceeds through the formation of an epoxide intermediate. mdpi.com This epoxide can then undergo further reactions. It is plausible that this compound would react similarly, with the initial formation of an epoxide on the furan ring.

Reductive Transformations: Reduction of the benzofuran ring system can yield dihydrobenzofurans or even lead to the cleavage of the furan ring. While specific reduction studies on this compound are not extensively detailed in the provided results, general reduction methods for benzofurans are known. For instance, the reduction of a nitro-substituted benzofuran derivative can be achieved using tin powder and hydrochloric acid to yield the corresponding amino-benzofuran. nih.gov The carbonyl group of a ketone derivative of benzofuran can be reduced to a secondary alcohol using reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). ambeed.com

Cycloaddition Reactions Involving the Benzofuran Ring System

The furan moiety within the benzofuran structure can participate in cycloaddition reactions, most notably Diels-Alder reactions, although its aromatic character can make it less reactive than simpler furans.

Research has shown that benzofurans can undergo [4+2] cycloaddition reactions. A study on the regiodivergent catalytic asymmetric dearomative cycloaddition of bicyclic heteroaromatics included a derivative of methylbenzofuran, demonstrating the potential for cycloaddition reactions in this class of compounds. buchler-gmbh.com While specific examples for this compound are not provided, the general reactivity of the benzofuran ring suggests that it could participate in such transformations under appropriate conditions.

Reactions with Diazonium Salts and Other Electrophiles

Aromatic diazonium salts are versatile reagents that can react with activated aromatic compounds. The electron-rich nature of this compound makes it a potential substrate for such reactions.

The reaction of 3-acetyl-5-methoxy-2-methylbenzofuran derivatives with benzene diazonium chloride has been reported to yield hydrazone derivatives. eujournal.org This indicates that the active methylene (B1212753) group in the acetyl substituent is reactive towards diazonium salts. It is also known that aryldiazonium salts can undergo coupling reactions with heteroarenes. scispace.com These reactions can sometimes lead to electrophilic substitution on the aromatic ring as a side reaction. scispace.com

The general mechanism for the reaction of aromatic amines with nitrous acid to form diazonium salts is well-established and involves the formation of a nitrosonium ion as the key electrophile. masterorganicchemistry.com These diazonium salts can then be used in various transformations, including Sandmeyer reactions to introduce a range of functional groups onto the aromatic ring. masterorganicchemistry.com

Investigation of Reaction Mechanisms through Spectroscopic and Computational Methods

Modern chemical research relies heavily on spectroscopic and computational methods to elucidate reaction mechanisms and predict reactivity.

Computational Methods: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying reaction mechanisms. DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. chinesechemsoc.org This information helps in understanding the feasibility of a proposed reaction pathway. For instance, computational studies on the reaction of a furochromene derivative with a nucleophile helped to elucidate why one reaction pathway was preferred over another by comparing the stability and reactivity of the possible products. rsc.orgrsc.orgsemanticscholar.org Such studies can also predict the sites of electrophilic or nucleophilic attack by analyzing the electron density distribution within the molecule. rsc.org

Biological Activity and Mechanistic Studies of 4 Methoxy 2 Methylbenzofuran and Its Derivatives

In Vitro Antioxidant Activity Evaluation

Benzofuran (B130515) derivatives are recognized for their significant antioxidant potential, which is a cornerstone of their diverse pharmacological activities. rsc.org The antioxidant capacity of these compounds is often attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS) and free radicals. The substitution pattern on the benzofuran ring, including the presence of methoxy (B1213986) and methyl groups, can significantly influence this activity.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Inhibition of Lipid Peroxidation Assays

Lipid peroxidation is a critical process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. Antioxidants can interrupt this chain reaction. Although specific data on the inhibition of lipid peroxidation by 4-methoxy-2-methylbenzofuran is not documented in the available literature, the general class of benzofuran derivatives has shown activity in this area. The protective action of benzofuran derivatives against lipid peroxidation is a key aspect of their neuroprotective and hepatoprotective effects observed in various studies.

Ferric Reducing Power Determination

The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction potential is an indicator of the electron-donating capacity of a compound. While specific FRAP assay results for this compound are not available, the antioxidant properties of benzofurans, in general, suggest they would exhibit some degree of ferric reducing power. The electron-rich nature of the benzofuran ring system, further enhanced by the methoxy group, would theoretically contribute to this activity.

In Vitro Antimicrobial Efficacy

The benzofuran scaffold is a well-established pharmacophore in the development of antimicrobial agents, with numerous derivatives exhibiting a broad spectrum of activity against various pathogens. nih.govrsc.org The antimicrobial action is often linked to the specific substitution patterns on the benzofuran ring system. cuestionesdefisioterapia.com

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of bacterial strains are not detailed in the available scientific literature, the broader class of benzofuran derivatives has demonstrated significant antibacterial properties. acs.orgresearchgate.net

Table 1: Illustrative Antibacterial Activity of Selected Benzofuran Derivatives (Note: Data not for this compound)

| Compound/Derivative | Gram-Positive Bacteria (MIC µg/mL) | Gram-Negative Bacteria (MIC µg/mL) | Reference |

| Benzofuran-nicotinonitrile derivative | Varies | Varies | researchgate.net |

| 3-Styrylchromones with benzofuran moiety | Moderate activity | Moderate activity | researchgate.net |

| Benzofuran derivative with disulfide moiety | 0.28-10.43 (EC50) | 0.28-10.43 (EC50) | acs.org |

This table provides examples of the antibacterial potential within the benzofuran class and is for illustrative purposes only, as specific data for this compound is not available.

Antifungal Activity Assessment

Benzofuran derivatives have also been investigated for their antifungal properties. nih.gov Research has shown that certain structural features can lead to potent activity against various fungal pathogens, including species of Candida and Aspergillus. nih.govcuestionesdefisioterapia.com

Although specific antifungal data for this compound is not found in the reviewed literature, related compounds have shown promise. For example, some benzofuran derivatives have demonstrated antifungal activity comparable to or even exceeding that of established antifungal drugs. nih.gov The structural characteristics of this compound, including its lipophilicity and electronic properties conferred by the methoxy and methyl groups, may influence its potential as an antifungal agent.

Table 2: Illustrative Antifungal Activity of Selected Benzofuran Derivatives (Note: Data not for this compound)

| Compound/Derivative | Fungal Strain | Activity (MIC µg/mL) | Reference |

| Benzofuran-5-ol derivatives | Candida species | 1.6-12.5 | nih.gov |

| Fused benzofuran derivatives | Aspergillus fumigatus | 25 | nih.gov |

| Benzofuran derivative M5l | Candida albicans | 25 | cuestionesdefisioterapia.com |

This table provides examples of the antifungal potential within the benzofuran class and is for illustrative purposes only, as specific data for this compound is not available.

In Vitro Anticancer and Cytotoxicity Studies

Derivatives of this compound have been the subject of extensive research to evaluate their potential as anticancer agents. These studies have primarily focused on their ability to inhibit the growth of various cancer cell lines, understand the mechanisms of cell death they induce, and identify their molecular targets within the cancer cells.

Inhibition of Cancer Cell Line Proliferation (e.g., MCF-7, A549, K562)

A significant body of research has demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The human breast adenocarcinoma cell line (MCF-7), the human lung carcinoma cell line (A549), and the human chronic myelogenous leukemia cell line (K562) have been commonly used models to assess the antiproliferative activity of these compounds.

Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown notable cytotoxic activity. For instance, a derivative containing chlorine in the benzene (B151609) ring exhibited strong activity against MCF-7 and A549 cell lines researchgate.net. Specifically, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) were tested against a panel of cancer cells, with Compound 8 showing a more pronounced anticancer potential in most cell lines, including A549 researchgate.net.

Furthermore, studies on other benzofuran derivatives have highlighted their potency. For example, a series of 2-benzoylbenzofuran derivatives were screened for their in vitro anticancer activity against MCF-7 cells, with some compounds demonstrating excellent potency semanticscholar.org. Hybrid derivatives of benzofuran have also been tested against MCF-7 cells, with most showing successful inhibition of cancer cell growth nih.gov. In the context of the K562 leukemia cell line, certain bromo derivatives of benzofuran have displayed remarkable cytotoxic activity, with one compound showing an IC50 value of 5 µM nih.govnih.gov. The cytotoxicity of newly synthesized benzofuran derivatives, including those with a 6-acetyl-5-methoxy-2-methylbenzofuran core, has been evaluated against K562 cells, with several compounds exhibiting significant activity nih.gov.

Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Bromo derivative of benzofuran | K562 | 5 | nih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 | 6.3 ± 2.5 | researchgate.net |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 | 3.5 ± 0.6 | researchgate.net |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanistic Investigations of Cell Death Induction (e.g., apoptosis, necrosis)

Understanding the mode of cell death induced by these compounds is crucial for their development as therapeutic agents. Research indicates that derivatives of this compound primarily induce apoptosis, a form of programmed cell death, in cancer cells.

Studies on brominated derivatives of benzofuran in K562 leukemia cells revealed that their cytotoxic activity is a result of apoptosis induction nih.gov. The activation of caspases, which are key executioner proteins in the apoptotic pathway, was observed in cells treated with these compounds. For example, one derivative led to a nearly five-fold increase in the activity of caspase 3/7, strongly suggesting that the cytotoxic effects are mediated through apoptosis nih.gov.

Further investigations into the effects of halogenated benzofuran derivatives on A549 cells have provided insights into both apoptosis and necrosis. Flow cytometry analysis after treatment with certain derivatives showed an increase in the percentage of cells in the late stages of apoptosis or necrosis researchgate.net. This indicates that at higher concentrations or after prolonged exposure, these compounds can lead to necrotic cell death, which is a less controlled form of cell death compared to apoptosis researchgate.net.

Modulation of Molecular Targets (e.g., tubulin polymerization inhibition, HIF-1 pathway)

The anticancer effects of this compound derivatives are often attributed to their interaction with specific molecular targets within cancer cells. Two prominent targets that have been identified are tubulin and the Hypoxia-Inducible Factor-1 (HIF-1) pathway.

Tubulin Polymerization Inhibition:

Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, making them an attractive target for anticancer drugs. Several 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives have been identified as potent inhibitors of tubulin polymerization nih.gov. These compounds bind to the colchicine (B1669291) site on tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis nih.gov. Structure-activity relationship studies have revealed that a methoxy group at the C-6 position of the benzo[b]furan ring is often associated with the most potent activity nih.gov. One of the most potent analogues, 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxybenzo[b]furan, exhibited an IC50 value of 0.43 µM for tubulin polymerization inhibition nih.gov. Another potent compound, BNC105, which is a 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan, also acts as a tubulin polymerization inhibitor nih.govnih.gov.

Table 2: Tubulin Polymerization Inhibition by Benzofuran Derivatives

| Compound/Derivative | IC50 (µM) | Reference |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxybenzo[b]furan (4t) | 0.43 | nih.gov |

| Combretastatin A-4 (CA4) | >1 | nih.gov |

IC50: The half maximal inhibitory concentration.

HIF-1 Pathway Modulation:

The HIF-1 pathway is a crucial survival pathway for cancer cells, particularly in the hypoxic (low oxygen) environment of solid tumors. Inhibition of this pathway is a promising strategy for cancer therapy. Research has led to the discovery and optimization of new benzofuran derivatives that can inhibit the proliferation of p53-independent malignant cancer cells by targeting the HIF-1 pathway nih.gov. Natural moracin derivatives, which are structurally related to benzofurans, have been identified as HIF-1α inhibitors nih.gov. These compounds have been shown to target heterogeneous nuclear ribonucleoprotein A2B1 (hnRNPA2B1), thereby inhibiting HIF-1α translation nih.gov.

Enzyme Inhibition Assays

In addition to their anticancer properties, derivatives of this compound have been investigated for their ability to inhibit specific enzymes that are implicated in various diseases.

Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase (BChE) is an enzyme that, along with acetylcholinesterase (AChE), plays a role in the breakdown of the neurotransmitter acetylcholine. Inhibition of BChE is a therapeutic strategy for conditions like Alzheimer's disease. Several 2-phenylbenzofuran (B156813) and 2-benzylbenzofuran derivatives have been synthesized and evaluated as BChE inhibitors nih.govresearchgate.net.

Structure-activity relationship studies have shown that the nature and position of substituents on the benzofuran scaffold significantly influence the inhibitory activity nih.gov. For example, 5-bromo-2-(4-hydroxybenzyl)benzofuran was identified as the most potent BChE inhibitor in one study, with an IC50 value of 2.93 µM nih.gov. This highlights the potential of the benzofuran core in designing selective BChE inhibitors.

Table 3: Butyrylcholinesterase (BChE) Inhibition by Benzofuran Derivatives

| Compound/Derivative | IC50 (µM) | Reference |

| 5-bromo-2-(4-hydroxybenzyl)benzofuran (9B) | 2.93 | nih.gov |

| Galantamine (Reference Inhibitor) | 28.06 | nih.gov |

IC50: The half maximal inhibitory concentration.

Alpha-Glucosidase Inhibitory Potential

Alpha-glucosidase is a key enzyme in the digestion of carbohydrates. Inhibitors of this enzyme can delay the absorption of glucose and are therefore used in the management of type 2 diabetes. A number of imidazole-bearing thioquinoline derivatives have been synthesized and shown to have potent alpha-glucosidase inhibitory activity, with some compounds exhibiting significantly better potency than the standard drug acarbose (B1664774) nih.gov. While not directly this compound derivatives, this demonstrates the broader potential of heterocyclic compounds in this therapeutic area. More directly, a study on 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives, where the phenyl ring was substituted with a methoxy group, showed the highest inhibitory effect against α-glucosidase, with an IC50 value of 0.18 µg/mL, indicating that the methoxy substitution plays a crucial role in the inhibition nih.gov.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Derivatives of the benzofuran scaffold have emerged as a promising class of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent enzyme that is a key regulator in various cellular processes and a significant target in cancer therapy. nih.gov Research has focused on designing novel benzofuran-based compounds through strategies like scaffold hopping and conformational restriction to enhance their inhibitory potential against LSD1. nih.gov

A series of benzofuran acylhydrazones, for instance, have demonstrated potent LSD1 inhibitory activity. nih.gov Within this class, numerous compounds exhibited excellent enzymatic inhibition with IC₅₀ values in the nanomolar range, from 7.2 to 68.8 nM. nih.gov These compounds were also found to inhibit the proliferation of various cancer cell lines. nih.gov

One particularly effective derivative, compound 17i from a synthesized series, showed outstanding inhibition of LSD1 with an IC₅₀ value of 0.065 μM. nih.gov This compound also displayed potent anti-proliferative effects against a panel of tumor cells, including MCF-7 (breast cancer), MGC-803 (gastric cancer), and H460 (lung cancer). nih.gov The success of these derivatives underscores the potential of the benzofuran core as a foundational structure for developing potent and selective LSD1 inhibitors. nih.govnih.gov

Table 1: LSD1 Inhibition by Benzofuran Derivatives

| Compound | Target | IC₅₀ (nM) | Cell Line (Anti-proliferative IC₅₀) |

|---|---|---|---|

| Benzofuran Acylhydrazone Class | LSD1 | 7.2 - 68.8 | PC-3, MCG-803, U87 MG, PANC-1, HT-29, MCF-7 |

This table presents a summary of the inhibitory activities of representative benzofuran derivatives against LSD1 and cancer cell lines, based on available research data. nih.govnih.gov

Receptor Agonist/Antagonist Profiling

The versatility of the benzofuran structure extends to its ability to modulate receptor activity, acting as either agonists or antagonists for various receptor systems. nih.gov This profiling is crucial for determining the therapeutic window and potential applications of these compounds.

Melatonin (B1676174) Receptor (MT1, MT2) Agonism Studies